2,5,6-Trihydroxy-9-phenyl-1H-phenalen-1-one
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Overview
Description
2,5,6-Trihydroxy-9-phenyl-1H-phenalen-1-one is a phenylphenalenone derivative, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trihydroxy-9-phenyl-1H-phenalen-1-one typically involves multiple steps, including Friedel-Crafts acylation and epoxidation reactions. The process begins with the acylation of a suitable aromatic compound, followed by epoxidation to introduce the necessary functional groups .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Trihydroxy-9-phenyl-1H-phenalen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various pathogens.
Medicine: It is being investigated for its potential anti-cancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5,6-Trihydroxy-9-phenyl-1H-phenalen-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 2,6-Dimethoxy-9-phenyl-1H-phenalen-1-one
- 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one
- 9-Phenyl-1H-phenalen-1-one
Comparison: 2,5,6-Trihydroxy-9-phenyl-1H-phenalen-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications .
Properties
CAS No. |
52088-95-6 |
---|---|
Molecular Formula |
C19H12O4 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2,5,6-trihydroxy-9-phenylphenalen-1-one |
InChI |
InChI=1S/C19H12O4/c20-14-8-11-9-15(21)19(23)17-12(10-4-2-1-3-5-10)6-7-13(16(11)17)18(14)22/h1-9,20-22H |
InChI Key |
MNVKGBWDYZFRBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=C2)C(=C(C=C4C=C(C3=O)O)O)O |
Origin of Product |
United States |
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